molecular formula C20H28N2O4 B5505052 3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one

3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one

Cat. No. B5505052
M. Wt: 360.4 g/mol
InChI Key: VPORGZNSBBFFPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidin-2-ones and their derivatives typically involves cyclization reactions and can be achieved through various methods. For instance, the ring-closure reactions through intramolecular displacement of the phenylselenonyl group by nitrogen nucleophiles present a stereospecific synthesis of variously substituted 1,3-oxazolidin-2-ones from beta-hydroxyalkyl phenyl selenides (Tiecco et al., 2004). Additionally, synthesis routes for oxazolidinones often include modifications to introduce different substituents, enhancing their physical and chemical properties (Srivastava et al., 2007).

Molecular Structure Analysis

The molecular structure of oxazolidin-2-one derivatives is critical in determining their reactivity and potential applications. X-ray crystallography and spectral analyses are commonly used to confirm the structure of newly synthesized heterocycles, providing detailed insights into their molecular geometry (Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

Oxazolidin-2-ones participate in a variety of chemical reactions, including N-alkylation, ring expansion, and cyclization processes. These reactions are often utilized to further modify the oxazolidin-2-one core for specific applications. The ability to undergo facile reactions makes oxazolidin-2-ones versatile intermediates in organic synthesis (Abell et al., 1996).

Physical Properties Analysis

The physical properties of oxazolidin-2-one derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceuticals and material science (Kuleshova & Khrustalev, 2000).

Scientific Research Applications

Enantioselective Synthesis

Compounds related to 3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one are utilized in the enantioselective synthesis of α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids, demonstrating their role in efficient and economical synthetic routes (Rojas‐Lima et al., 2005).

Antibacterial Research

Novel methylamino piperidinyl substituted oxazolidinones, akin to the compound , have shown promising antibacterial activities, suggesting potential applications in developing new antibacterial agents (Srivastava et al., 2007).

Molecular Structure and Dynamics

Studies on similar oxazolidinone derivatives emphasize their structural and dynamic properties, indicating applications in understanding molecular interactions and the design of pharmaceutical agents (Park et al., 2000).

Synthesis and Chemical Properties

Research into the synthesis and properties of related oxazolidinones contributes to the broader knowledge of chemical reactions, stereochemistry, and the development of novel synthetic methodologies (Tavernier et al., 2010).

Applications in Drug Development

The structural characteristics of compounds within the oxazolidinone family, including their ability to act as intermediates in drug synthesis, point towards their utility in the development of new therapeutic agents, particularly those targeting bacterial infections and possibly other conditions (Singh et al., 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, flammable, or environmentally hazardous. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

3-[1-[4-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-4-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-20(2,25)10-7-15-3-5-16(6-4-15)18(23)21-11-8-17(9-12-21)22-13-14-26-19(22)24/h3-6,17,25H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPORGZNSBBFFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCOC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[4-(3-Hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one

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